molecular formula C13H24N2O3S B5354554 9-(pyrrolidin-1-ylsulfonyl)-3-oxa-9-azaspiro[5.5]undecane

9-(pyrrolidin-1-ylsulfonyl)-3-oxa-9-azaspiro[5.5]undecane

Cat. No.: B5354554
M. Wt: 288.41 g/mol
InChI Key: AUYMHLPFOCATOL-UHFFFAOYSA-N
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Description

9-(pyrrolidin-1-ylsulfonyl)-3-oxa-9-azaspiro[5.5]undecane, also known as POSU, is a chemical compound that has been studied for its potential applications in scientific research. POSU is a spirocyclic compound that contains a pyrrolidine ring and a sulfonamide group. It has been found to have several interesting properties that make it a promising candidate for further investigation.

Mechanism of Action

The exact mechanism of action of 9-(pyrrolidin-1-ylsulfonyl)-3-oxa-9-azaspiro[5.5]undecane is not yet fully understood. However, it has been proposed that it may work by inhibiting certain enzymes or proteins that are involved in cell growth and proliferation. It may also have an effect on the immune system, helping to fight off infections and diseases.
Biochemical and Physiological Effects:
Studies have shown that this compound has several biochemical and physiological effects. It has been found to inhibit the growth of cancer cells in vitro, as well as to reduce the size of tumors in animal models. It has also been shown to have activity against malaria parasites, both in vitro and in vivo. In addition, this compound has been found to have anti-inflammatory and antioxidant properties, which may make it useful in the treatment of various diseases.

Advantages and Limitations for Lab Experiments

One advantage of using 9-(pyrrolidin-1-ylsulfonyl)-3-oxa-9-azaspiro[5.5]undecane in scientific research is that it is relatively easy to synthesize and purify. It is also stable under a variety of conditions, which makes it easy to handle in the lab. However, one limitation is that it is not yet fully understood how it works, which makes it difficult to design experiments to test its activity. In addition, its effects may be specific to certain types of cells or organisms, which may limit its usefulness in certain applications.

Future Directions

There are several future directions for research on 9-(pyrrolidin-1-ylsulfonyl)-3-oxa-9-azaspiro[5.5]undecane. One area of interest is in the development of new drugs based on its structure and activity. Researchers may also investigate its potential as a treatment for other diseases, such as viral infections or autoimmune disorders. In addition, further studies may be done to elucidate its mechanism of action and to determine its potential toxicity and side effects. Overall, this compound is a promising compound that has the potential to contribute to the development of new treatments for a variety of diseases.

Synthesis Methods

The synthesis of 9-(pyrrolidin-1-ylsulfonyl)-3-oxa-9-azaspiro[5.5]undecane has been described in several scientific publications. One common method involves the reaction of 1,4-diazabicyclo[2.2.2]octane (DABCO) with 2-bromoethyl p-toluenesulfonate to form a sulfonamide intermediate. This intermediate is then reacted with 1,3-dioxolan-2-one to form this compound. Other methods have also been reported, including the use of alternative starting materials and different reaction conditions.

Scientific Research Applications

9-(pyrrolidin-1-ylsulfonyl)-3-oxa-9-azaspiro[5.5]undecane has been investigated for its potential applications in several areas of scientific research. One area of interest is in the development of new drugs for the treatment of various diseases. This compound has been found to have activity against certain types of cancer cells, as well as against parasites that cause diseases such as malaria. It has also been studied as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.

Properties

IUPAC Name

9-pyrrolidin-1-ylsulfonyl-3-oxa-9-azaspiro[5.5]undecane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O3S/c16-19(17,14-7-1-2-8-14)15-9-3-13(4-10-15)5-11-18-12-6-13/h1-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUYMHLPFOCATOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)N2CCC3(CC2)CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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